molecular formula C5H7ClF3NO B137316 2-chloro-N-(2,2,2-trifluoroethyl)propanamide CAS No. 139126-57-1

2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B137316
CAS No.: 139126-57-1
M. Wt: 189.56 g/mol
InChI Key: PKRNHFORYFCZOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide can be achieved through the following steps :

    Reaction of dichloroacetic acid with 2,2,2-trifluoroethanol: This reaction is carried out under anhydrous conditions to produce dichloroacetic acid trifluoroethyl ester.

    Reaction of the ester with ammonia: The resulting ester is then reacted with ammonia to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide involves its reactivity as an amide. It can interact with various molecular targets through nucleophilic substitution and hydrolysis reactions, affecting biological pathways and processes .

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRNHFORYFCZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396588
Record name 2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139126-57-1
Record name 2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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